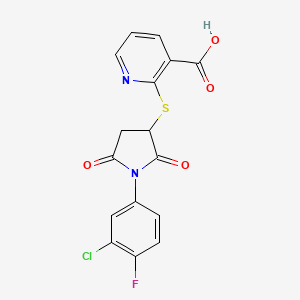![molecular formula C18H15ClN6O B2815458 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892778-50-6](/img/structure/B2815458.png)
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a chlorophenyl group, an oxadiazole ring, a triazole ring, and an ethylphenyl group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving nucleophilic substitution, condensation, or cyclization .Molecular Structure Analysis
The compound’s structure includes aromatic rings (phenyl and triazole), which may participate in π-π stacking interactions, contributing to its stability . The presence of nitrogen in the oxadiazol and triazol rings may also allow for hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-withdrawing chloro group on the phenyl ring and the electron-donating ethyl group on the other phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the chloro group could increase its lipophilicity, potentially affecting its absorption and distribution in the body .科学的研究の応用
Synthesis and Antimicrobial Activities
Some novel derivatives of 1,2,4-triazole have been synthesized and evaluated for their antimicrobial activities. These compounds, including derivatives related to the core structure of interest, have shown good to moderate activities against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2010).
Ring-Fission and Bond Cleavage Reactions
Investigations into ring-fission and C–C bond cleavage reactions of compounds structurally similar to 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine have provided insights into novel synthetic pathways and mechanisms. These studies offer a deeper understanding of the chemical behavior of such compounds under various conditions (Jäger et al., 2002).
Heterocyclic Fused Rings Synthesis
Research focused on the synthesis of new heterocyclic compounds based on 1,3,4-oxadiazole has led to the creation of several fused heterocyclic compounds with potential applications in various domains of chemistry and pharmacology. These efforts underscore the versatility and applicability of the core structure in synthesizing complex molecules (Abbas et al., 2017).
Photoinduced Molecular Rearrangements
The photochemistry of some 1,2,4-oxadiazoles, related to the compound , has been explored, revealing potential for photoinduced molecular rearrangements. These findings open up new avenues for the synthesis of 1,2,4-triazoles and other related heterocycles, highlighting the reactivity of these compounds under light irradiation (Buscemi et al., 1996).
Anticancer Evaluation
Novel derivatives of 1,2,4-triazolin-3-one, including structures related to 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine, have been synthesized and evaluated for their in vitro anticancer activities. Some of these compounds have demonstrated activity against various human tumor cell lines, suggesting their potential in anticancer drug development (Kattimani et al., 2013).
作用機序
Target of Action
activities . Therefore, it’s plausible that the compound interacts with targets related to these pathogens.
Mode of Action
1,2,4-oxadiazole derivatives have been reported to possess a broad spectrum of biological activity . The oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could influence its interaction with its targets.
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazole derivatives , it’s likely that the compound affects pathways related to the life cycle of the pathogens it targets.
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is known to show better hydrolytic and metabolic stability , which could influence the compound’s bioavailability.
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazole derivatives , it’s likely that the compound inhibits the growth or replication of the pathogens it targets.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethylphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O/c1-2-11-3-9-14(10-4-11)25-16(20)15(22-24-25)18-21-17(23-26-18)12-5-7-13(19)8-6-12/h3-10H,2,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMRUUBECTXHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

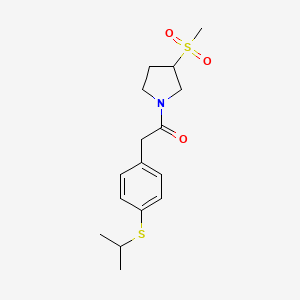
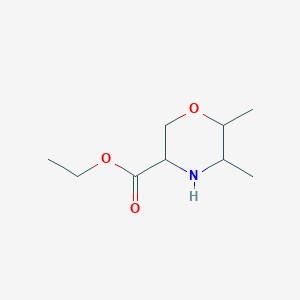
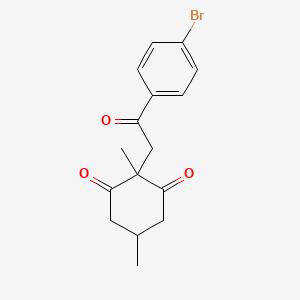
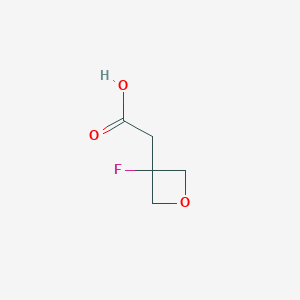
![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2815383.png)
![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2815387.png)
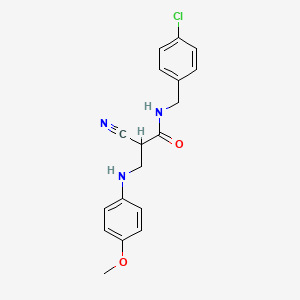
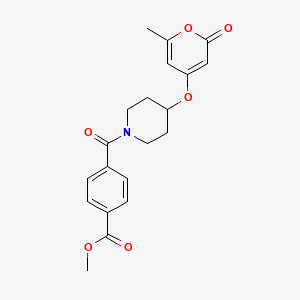
![1-(2-azaperhydroepinylethyl)-3,4,7,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2815392.png)
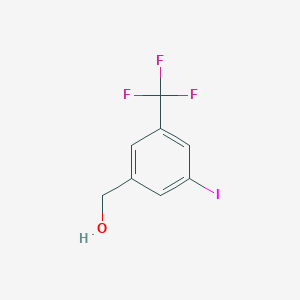
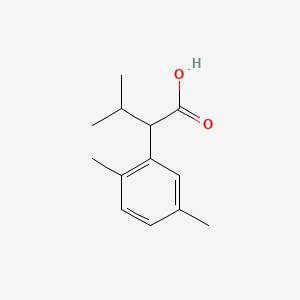

![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2815397.png)
